molecular formula C19H22O3 B14021957 Ethyl 4-(benzyloxy)-3-isopropylbenzoate

Ethyl 4-(benzyloxy)-3-isopropylbenzoate

Cat. No.: B14021957
M. Wt: 298.4 g/mol
InChI Key: OWLILUXGTPISOY-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-isopropylbenzoate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-3-isopropylbenzoate typically involves the esterification of 4-(benzyloxy)-3-isopropylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(benzyloxy)-3-isopropylbenzoic acid+ethanolacid catalystEthyl 4-(benzyloxy)-3-isopropylbenzoate+water\text{4-(benzyloxy)-3-isopropylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(benzyloxy)-3-isopropylbenzoic acid+ethanolacid catalyst​Ethyl 4-(benzyloxy)-3-isopropylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-isopropylbenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(benzyloxy)-3-isopropylbenzoic acid.

    Reduction: 4-(benzyloxy)-3-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-isopropylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The benzyloxy and isopropyl groups may also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(benzyloxy)benzoate: Lacks the isopropyl group, resulting in different chemical and biological properties.

    Ethyl 3-isopropylbenzoate: Lacks the benzyloxy group, affecting its reactivity and applications.

    Ethyl 4-(methoxy)-3-isopropylbenzoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.

Uniqueness

Ethyl 4-(benzyloxy)-3-isopropylbenzoate is unique due to the presence of both benzyloxy and isopropyl groups on the benzene ring

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 4-phenylmethoxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C19H22O3/c1-4-21-19(20)16-10-11-18(17(12-16)14(2)3)22-13-15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3

InChI Key

OWLILUXGTPISOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)C

Origin of Product

United States

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